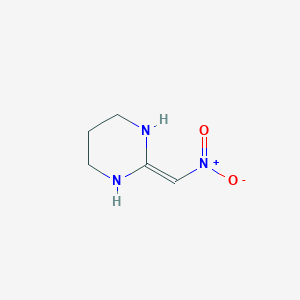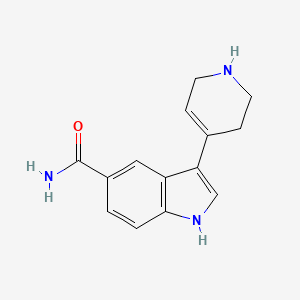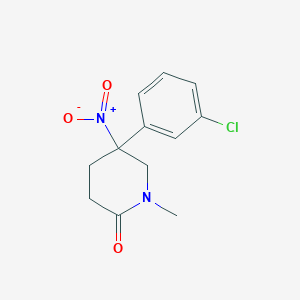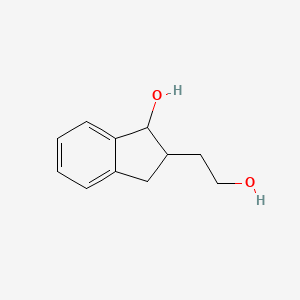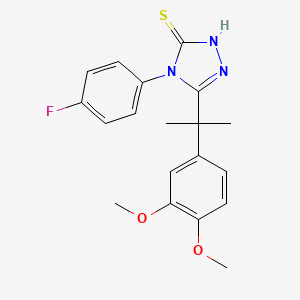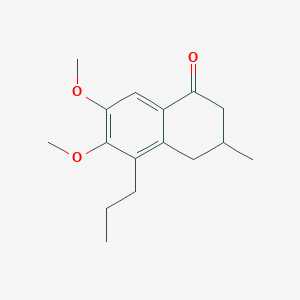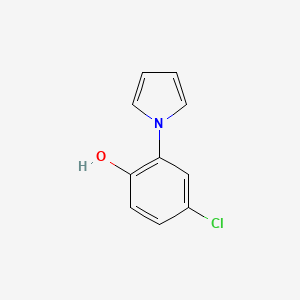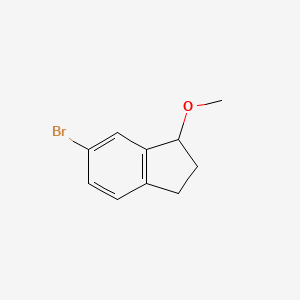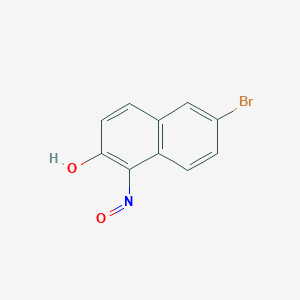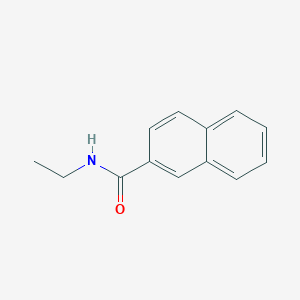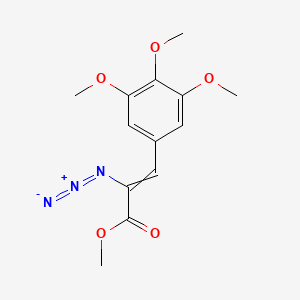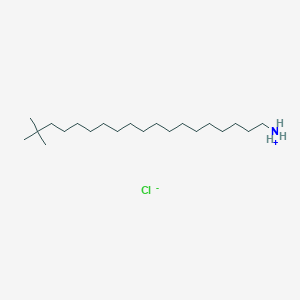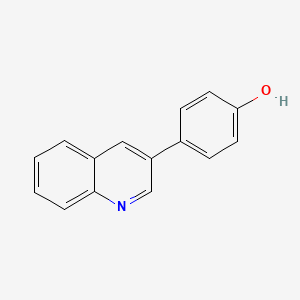![molecular formula C10H8N4O2S B8736842 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione CAS No. 106429-09-8](/img/structure/B8736842.png)
5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both benzothiazole and imidazolidine-2,4-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione typically involves the condensation of 2-amino-1,3-benzothiazole with imidazolidine-2,4-dione derivatives. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like piperidine .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole and imidazolidine-2,4-dione derivatives, such as:
- 5-Methylimidazolidine-2,4-dione
- 2-(2,5-Dioxo-4-imidazolidinyl)-N-(1-naphthalenyl)acetamide
- 2-(4-Butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-(4-(4-morpholinylsulfonyl)phenyl)acetamide .
Uniqueness
What sets 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione apart is its unique combination of benzothiazole and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
106429-09-8 |
|---|---|
Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
5-(2-amino-1,3-benzothiazol-6-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O2S/c11-9-12-5-2-1-4(3-6(5)17-9)7-8(15)14-10(16)13-7/h1-3,7H,(H2,11,12)(H2,13,14,15,16) |
InChI Key |
BPBGTPDKBXLWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3C(=O)NC(=O)N3)SC(=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
